molecular formula C13H10ClN3O3 B8314317 4-amino-N-(3-chloro-phenyl)-3-nitrobenzamide

4-amino-N-(3-chloro-phenyl)-3-nitrobenzamide

Cat. No.: B8314317
M. Wt: 291.69 g/mol
InChI Key: HXOKAHHMBALNAM-UHFFFAOYSA-N
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Description

4-amino-N-(3-chloro-phenyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H10ClN3O3 and its molecular weight is 291.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

4-amino-N-(3-chlorophenyl)-3-nitrobenzamide

InChI

InChI=1S/C13H10ClN3O3/c14-9-2-1-3-10(7-9)16-13(18)8-4-5-11(15)12(6-8)17(19)20/h1-7H,15H2,(H,16,18)

InChI Key

HXOKAHHMBALNAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of the product obtained in 434a (11.6 g, 52.0 mmol) in 150 mL THF was added to a stirred mixture of 3-chloro-aniline (5.8 mL, 54.6 mmol) and TEA (10 mL, 72 mmol) in 100 mL THF under nitrogen. After stirring for 16 h, the mixture was filtrated, washed with THF and evaporated to dryness. The residue was triturated with methanol, filtrated and dried at 55° C.
Name
434a
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-amino-3-nitrobenzoic acid (0.5 g), 3-chloroaniline (0.29 mL), BOP (1.46 g) and DIEA (0.72 mL) in DMF (5 mL) was stirred at room temperature for 20 h. Then saturated NaHCO3 aqueous solution was added. The aqueous layer was extracted with CH2Cl2, and the organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography (SiO2, EtOAc:Hexane=12:88 to 100:0) to give 4-amino-N-(3-chloro-phenyl)-3-nitrobenzamide as a yellow solid: MS (m/z) 292 (M+1); 1H NMR (DMSO-d6, 400 MHz) δ 10.32 (s, 1H), 8.73 (s, 1H), 7.97 (d, 1H), 7.94 (s, 1H), 7.87 (s, 2H), 7.69 (d, 1H), 7.37 (t, 1H), 7.16 (d, 1H), 7.10 (d, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Name
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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